molecular formula C15H19ClO B565675 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol CAS No. 1027345-21-6

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Cat. No. B565675
CAS RN: 1027345-21-6
M. Wt: 250.766
InChI Key: ULAIGCLXZFNTPI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol (also known as 4-chloro-2-methylcyclohexanol or 4-chloro-2-methylcyclohexan-1-ol) is an organic compound that has been widely studied in scientific research. It is a cyclic alcohol with a chlorinated phenyl group attached to the cyclohexane ring. This compound has been found to have a wide range of applications in scientific research, including its use as a precursor for the synthesis of a variety of compounds, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:

Anticancer Potential

The compound’s structural features make it an interesting candidate for cancer research:

Anti-HIV Activity

Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity against HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication .

Antioxidant Properties

Indole derivatives often exhibit antioxidant activity. While specific studies on our compound are limited, its structural resemblance to other antioxidants warrants investigation .

Antimicrobial Effects

Indole derivatives have been explored for their antimicrobial potential. Although direct data on our compound are scarce, its indole scaffold suggests possible antibacterial or antifungal effects .

Other Pharmacological Activities

Beyond the mentioned applications, consider exploring additional areas:

properties

IUPAC Name

[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAIGCLXZFNTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CO)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728985
Record name (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

CAS RN

1027345-21-6
Record name (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 3
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 4
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 5
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 6
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

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